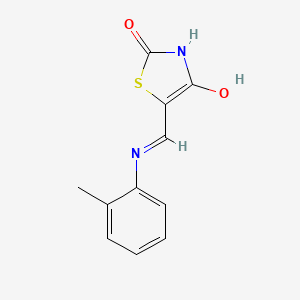
2-(3-Methoxyphenyl) 7-(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE is a complex organic compound with a unique structure that includes methoxyphenyl and hydroxyimino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE involves multiple steps, starting with the preparation of the core fluorene structure. The methoxyphenyl and hydroxyimino groups are introduced through specific reactions, such as electrophilic aromatic substitution and oxime formation. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and functional group additions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines. Substitution reactions can introduce various functional groups onto the methoxyphenyl rings.
Applications De Recherche Scientifique
2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-MeO-PCP: A dissociative drug with a similar methoxyphenyl structure.
3-MeO-PCMo: Another dissociative drug with structural similarities to 2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE.
Uniqueness
2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE is unique due to its combination of methoxyphenyl and hydroxyimino groups on a fluorene backbone. This structure provides distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C27H21NO9S2 |
|---|---|
Poids moléculaire |
567.6 g/mol |
Nom IUPAC |
2-O-(3-methoxyphenyl) 7-O-(4-methoxyphenyl) (9Z)-9-hydroxyiminofluorene-2,7-disulfonate |
InChI |
InChI=1S/C27H21NO9S2/c1-34-17-6-8-18(9-7-17)36-38(30,31)21-10-12-23-24-13-11-22(16-26(24)27(28-29)25(23)15-21)39(32,33)37-20-5-3-4-19(14-20)35-2/h3-16,29H,1-2H3/b28-27- |
Clé InChI |
ZWAFVFPYOITVKP-DQSJHHFOSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC\3=C(C=C2)C4=C(/C3=N\O)C=C(C=C4)S(=O)(=O)OC5=CC=CC(=C5)OC |
SMILES canonique |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=CC(=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


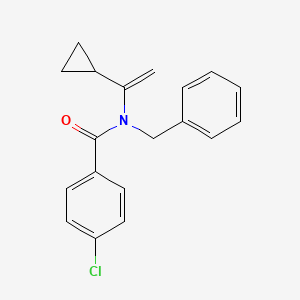
![2-[(Naphthalen-2-ylamino)methyl]isoindole-1,3-dione](/img/structure/B15078731.png)
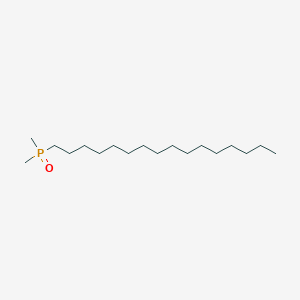
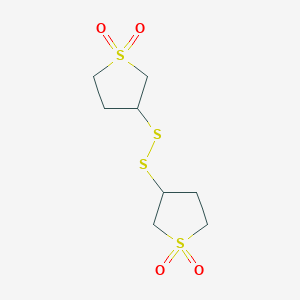
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15078760.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078769.png)
![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078775.png)
![Allyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15078778.png)
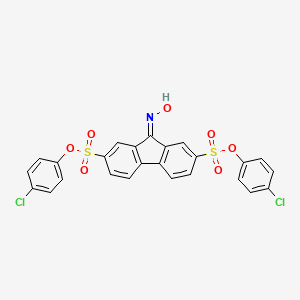
![(3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15078798.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078802.png)
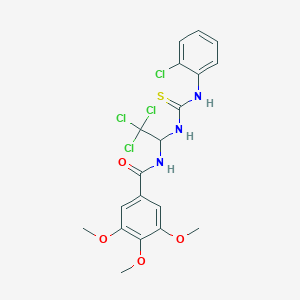
![Allyl (2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15078808.png)
